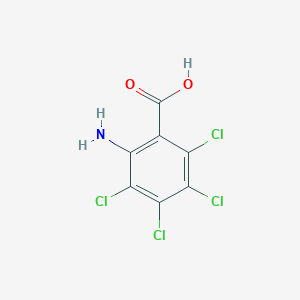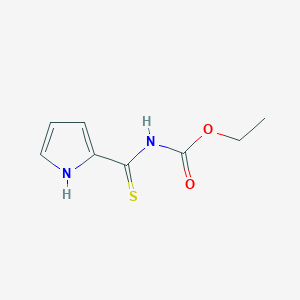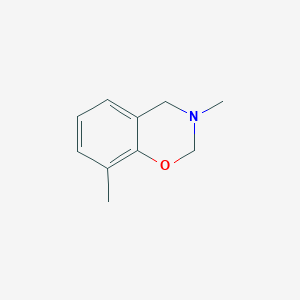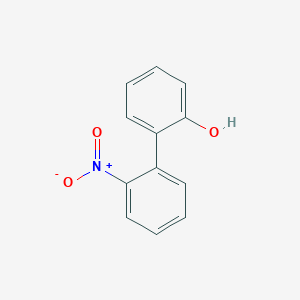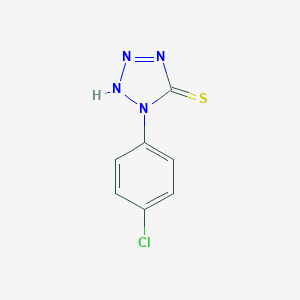
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as CDDO-Me and is a synthetic triterpenoid that has shown promising results in various biological applications.
作用机制
CDDO-Me exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense against oxidative stress. CDDO-Me activates Nrf2, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, resulting in cellular protection against oxidative stress.
生化和生理效应
CDDO-Me has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. It has also been found to improve insulin sensitivity, reduce blood glucose levels, and protect against neurodegenerative diseases.
实验室实验的优点和局限性
CDDO-Me has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has a well-defined mechanism of action, making it an ideal compound for studying the Nrf2 pathway. However, CDDO-Me has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for CDDO-Me research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CDDO-Me has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases. Another potential application is in the treatment of diabetes. CDDO-Me has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Further research is needed to explore the potential of CDDO-Me in these and other areas.
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various biological applications. Its well-defined mechanism of action and stability make it an ideal compound for scientific research. Further research is needed to fully explore its potential in treating various diseases.
合成方法
The synthesis of CDDO-Me involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with dimethyl sulfate and aniline in the presence of potassium carbonate. The reaction yields CDDO-Me, which can be purified using column chromatography.
科学研究应用
CDDO-Me has been extensively studied for its potential therapeutic applications. It has shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to be effective in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
CAS 编号 |
6138-44-9 |
|---|---|
产品名称 |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione |
分子式 |
C19H17ClN2O3 |
分子量 |
356.8 g/mol |
IUPAC 名称 |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-9-15(12(2)10-11)22-18(23)16(20)17(19(22)24)21-13-5-7-14(25-3)8-6-13/h4-10,21H,1-3H3 |
InChI 键 |
RWGISUFNWAITJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



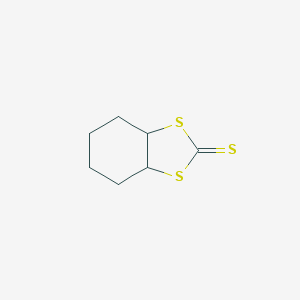

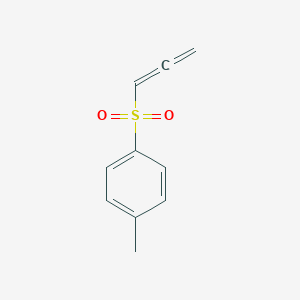
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
